molecular formula C22H21N7O2 B10919007 N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919007
M. Wt: 415.4 g/mol
InChI Key: SNHVRJMLZSZXIY-UHFFFAOYSA-N
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Description

N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a pyrazolopyridine core

Preparation Methods

The synthesis of N4-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C22H21N7O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N7O2/c1-5-28-21-19(14(3)27-28)18(10-13(2)25-21)22(30)26-20-15(11-23)12-24-29(20)16-6-8-17(31-4)9-7-16/h6-10,12H,5H2,1-4H3,(H,26,30)

InChI Key

SNHVRJMLZSZXIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=NN3C4=CC=C(C=C4)OC)C#N)C

Origin of Product

United States

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